Orziloben
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Orziloben is a novel, orally administered, highly potent, synthetic, medium chain fatty acid analogue. Medium chain fatty acids are rapidly absorbed via passive diffusion, rather than receptor-mediated transport, but are rapidly metabolized. This compound has shown promising results in preclinical studies for the treatment of intestinal failure-associated liver disease, a condition affecting individuals on prolonged intravenous nutrition .
准备方法
The synthetic routes and reaction conditions for Orziloben involve the use of medium chain fatty acids as starting materials. The process typically includes esterification, hydrogenation, and purification steps. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .
化学反应分析
Orziloben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
科学研究应用
Orziloben has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying medium chain fatty acid analogues.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored as a potential therapeutic agent for liver diseases, particularly intestinal failure-associated liver disease.
Industry: Utilized in the development of novel drug delivery systems and formulations.
作用机制
Orziloben exerts its effects by targeting specific molecular pathways involved in liver disease. It has been shown to prevent severe cholestasis, fibrosis, and other key markers of liver damage in preclinical models. The compound significantly reduces the number of myofibroblasts, the main collagen-producing cells in the liver, in addition to hepatic inflammation and steatosis .
相似化合物的比较
Orziloben is unique compared to other medium chain fatty acid analogues due to its high potency and specific targeting of liver disease pathways. Similar compounds include:
Icosabutate: Another medium chain fatty acid analogue with different molecular targets.
This compound stands out for its robust efficacy in preclinical models and potential to address unmet medical needs in liver disease treatment .
属性
CAS 编号 |
1555822-28-0 |
---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-methyl-3-pentoxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10(12)2)13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15) |
InChI 键 |
JYEFZVSYKCEGEE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=CC(=C1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。